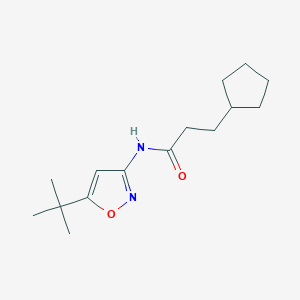
N-(2-fluorophenyl)-1-azepanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-1-azepanecarboxamide, also known as PF-04457845, is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP) that has been extensively studied for its potential therapeutic applications. NOP is a G-protein coupled receptor that is widely expressed in the central nervous system and has been implicated in a variety of physiological processes, including pain regulation, reward processing, and mood regulation.
Scientific Research Applications
N-(2-fluorophenyl)-1-azepanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including pain, anxiety, depression, and drug addiction. In preclinical studies, N-(2-fluorophenyl)-1-azepanecarboxamide has been shown to have potent analgesic effects in animal models of acute and chronic pain, without producing the side effects typically associated with traditional opioid analgesics. N-(2-fluorophenyl)-1-azepanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, and to reduce drug-seeking behavior in animal models of drug addiction.
Mechanism of Action
N-(2-fluorophenyl)-1-azepanecarboxamide is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely expressed in the central nervous system and has been implicated in a variety of physiological processes, including pain regulation, reward processing, and mood regulation. NOP receptor activation has been shown to produce analgesia, anxiolysis, and antidepressant effects, while NOP receptor blockade has been shown to produce opposite effects. N-(2-fluorophenyl)-1-azepanecarboxamide selectively blocks the NOP receptor, which results in the inhibition of the downstream signaling pathways that mediate its effects.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-1-azepanecarboxamide has been shown to produce potent analgesic effects in animal models of acute and chronic pain, without producing the side effects typically associated with traditional opioid analgesics. N-(2-fluorophenyl)-1-azepanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, and to reduce drug-seeking behavior in animal models of drug addiction. In addition, N-(2-fluorophenyl)-1-azepanecarboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-1-azepanecarboxamide has several advantages for lab experiments, including its high selectivity for the NOP receptor, its potent analgesic effects, and its lack of significant adverse effects at therapeutic doses. However, N-(2-fluorophenyl)-1-azepanecarboxamide also has some limitations for lab experiments, including its relatively low solubility in water and its short half-life in vivo, which may require the use of specialized delivery systems or frequent dosing regimens.
Future Directions
There are several future directions for research on N-(2-fluorophenyl)-1-azepanecarboxamide, including its potential therapeutic applications in humans, its mechanism of action in different physiological processes, and its interactions with other signaling pathways in the central nervous system. In addition, further studies are needed to optimize the synthesis method of N-(2-fluorophenyl)-1-azepanecarboxamide and to develop more effective delivery systems for its use in humans. Finally, additional preclinical studies are needed to evaluate the safety and efficacy of N-(2-fluorophenyl)-1-azepanecarboxamide in different animal models of human disease.
Synthesis Methods
N-(2-fluorophenyl)-1-azepanecarboxamide was first synthesized by Pfizer in 2009 using a convergent synthetic route. The synthesis involves the condensation of 2-fluorobenzaldehyde with 6-aminocaproic acid to form the intermediate N-(2-fluorophenyl)-6-aminocaproic acid, which is then cyclized using a coupling agent to form the final product, N-(2-fluorophenyl)-1-azepanecarboxamide.
properties
IUPAC Name |
N-(2-fluorophenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-7-3-4-8-12(11)15-13(17)16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPERKTIEXOBQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)azepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(diphenylmethyl)-5-(1H-1,2,4-triazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5127121.png)
![N-(2,2-dimethylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5127127.png)


![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5127157.png)
![5-(2,5-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B5127159.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5127178.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5127182.png)

![2-[4-(1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5127197.png)
![ethyl 4-[4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5127201.png)

![2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5127205.png)